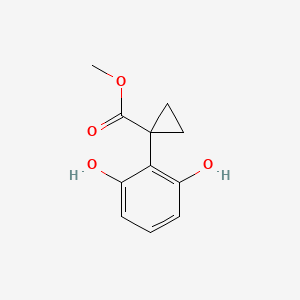

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate

Descripción

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate is a cyclopropane-based ester featuring a 2,6-dihydroxyphenyl substituent. The compound’s unique structure combines the strained cyclopropane ring with phenolic hydroxyl groups, which may confer distinct chemical and biological properties.

Propiedades

IUPAC Name |

methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-15-10(14)11(5-6-11)9-7(12)3-2-4-8(9)13/h2-4,12-13H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHCOUPCCPJELQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=C(C=CC=C2O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Introduction of the Ester Group: The ester functional group can be introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.

Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions, where an aromatic ring undergoes electrophilic substitution with hydroxylating agents.

Industrial Production Methods

Industrial production of This compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate: can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amine).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, and other biomolecules.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural and synthetic differences between methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate and related compounds:

Key Research Findings

Cyclopropane vs. Larger Rings: The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity compared to cyclopentane/cyclohexane analogs (e.g., methyl 1-(methylamino)cyclopentanecarboxylate). This strain may facilitate ring-opening reactions or interactions with biological targets . Cyclopentane/cyclohexane derivatives exhibit greater conformational flexibility, which can improve binding affinity in drug design but reduce metabolic stability .

Boronate Esters: The boronate-containing analog (MW 316.20) demonstrates utility in cross-coupling reactions, a property absent in the target compound due to its lack of boron .

Synthetic Yields and Methods :

- Deprotection reactions using BBr₃ (yield ~51%) are less efficient than toluenesulfonate-mediated syntheses (yield 78% for cyclopentane derivatives), highlighting the challenge of introducing hydroxyl groups .

- Nucleophilic substitutions (e.g., with Cs₂CO₃) are preferred for introducing electron-deficient groups like nitro, though they may require harsh conditions .

Stability and Reactivity Trends

- Electron-Withdrawing Groups : Nitro substituents (Compound 17) decrease electron density on the aromatic ring, reducing susceptibility to electrophilic attack but increasing instability under reducing conditions .

- Amino Groups: Methylamino-substituted compounds (e.g., C₈H₁₆ClNO₂) exhibit basicity, enhancing water solubility but requiring stabilization via hydrochloride salts .

Actividad Biológica

Methyl 1-(2,6-dihydroxyphenyl)cyclopropane-1-carboxylate (MDPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDPC is characterized by a cyclopropane ring substituted with a methyl ester and a dihydroxyphenyl group. Its chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14O4

- Molecular Weight : 222.24 g/mol

Biological Activities

MDPC has been investigated for various biological activities, including:

- Antioxidant Activity : The presence of hydroxyl groups in the phenolic structure contributes to its antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.

- Antimicrobial Properties : Preliminary studies have indicated that MDPC exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Effects : Research has shown that MDPC can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.

The biological activity of MDPC can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups on the phenolic ring are known to donate hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

- Enzyme Inhibition : MDPC may inhibit specific enzymes involved in cancer progression or microbial metabolism, leading to reduced viability of cancerous cells or pathogens.

- Gene Expression Modulation : The compound has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, contributing to its anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of MRSA | |

| Anticancer | Induces apoptosis in breast cancer cells |

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, MDPC was tested on human breast cancer cell lines (MCF-7). The results indicated that treatment with MDPC resulted in a significant decrease in cell viability (IC50 = 25 µM) compared to control groups. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.